4'-Methyl-[1,1'-biphenyl]-2-ethanol
Description
4'-Methyl-[1,1'-biphenyl]-2-ethanol is a biphenyl derivative featuring a methyl group at the 4'-position of one phenyl ring and an ethanol group at the 2-position of the other. This compound is of interest in medicinal chemistry and materials science due to its structural versatility. Biphenyl scaffolds are widely utilized in drug development, particularly as agonists for receptors like GPR120 (). The ethanol substituent introduces polarity and hydrogen-bonding capacity, which can influence solubility and biological interactions.
Properties
Molecular Formula |
C15H16O |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
2-[2-(4-methylphenyl)phenyl]ethanol |
InChI |
InChI=1S/C15H16O/c1-12-6-8-14(9-7-12)15-5-3-2-4-13(15)10-11-16/h2-9,16H,10-11H2,1H3 |
InChI Key |
RXIOZAAFYOWUJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Ethanol Substituent Placement
The position of the ethanol group significantly impacts physical and chemical properties. For example:
- 4'-Methyl-[1,1'-biphenyl]-4-ethanol (CAS 131306-69-9, ): Molecular formula: C₁₅H₁₆O Melting point: 95°C Boiling point: 359.1±21.0°C (predicted) pKa: 14.87±0.10 (predicted) The 4-ethanol isomer exhibits a higher melting point than many aliphatic alcohols, likely due to enhanced molecular packing from the para-substituted ethanol group. In contrast, the 2-ethanol isomer (target compound) may display lower symmetry and weaker intermolecular interactions, though specific data are unavailable .
Functional Group Variations
Methanol Derivatives
- (4′-Methyl-[1,1′-biphenyl]-4-yl)methanol (): Molecular formula: C₁₄H₁₄O Synonyms include [1,1′-biphenyl]-4-methanol derivatives. The primary alcohol group increases hydrophilicity compared to ethanol derivatives but lacks the steric bulk of the ethyl chain .
Ketone Derivatives
- 1-(4'-Methyl-[1,1'-biphenyl]-2-yl)ethan-1-one (): A ketone analog with a carbonyl group instead of ethanol. Ketones typically exhibit lower solubility in polar solvents and higher reactivity in nucleophilic additions compared to alcohols .
Substituent Effects on Electronic Properties
Electron-donating (e.g., methyl) and electron-withdrawing (e.g., fluoro) groups alter aromatic ring electron density:
- Carbaldehyde groups enable further synthetic modifications (e.g., reductions to alcohols) .
Physicochemical Properties
Table 1 summarizes key data for selected compounds:
| Compound Name | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | pKa | Key Substituents |
|---|---|---|---|---|---|
| 4'-Methyl-[1,1'-biphenyl]-4-ethanol | C₁₅H₁₆O | 95 | 359.1±21.0 | 14.87±0.10 | 4'-Me, 4-ethanol |
| (4′-Methyl-biphenyl-4-yl)methanol | C₁₄H₁₄O | N/A | N/A | N/A | 4'-Me, 4-methanol |
| 1-(4'-Methyl-biphenyl-2-yl)ethan-1-one | C₁₅H₁₄O | N/A | N/A | N/A | 4'-Me, 2-ketone |
| 2',4-Difluoro-4'-methyl-biphenyl-2-ol | C₁₃H₁₀F₂O | N/A | N/A | ~10 (est.) | 4'-Me, 2-OH, 2',4-F |
Spectroscopic Comparisons
- ¹H NMR: Methyl and ethanol groups in 4'-methyl-[1,1'-biphenyl]-2-ethanol would show distinct shifts. For example, methyl protons typically resonate at δ 2.3–2.5 ppm, while ethanol -OH appears at δ 1–5 ppm (broad) depending on hydrogen bonding ().
- ¹³C NMR: The ethanol carbon (CH₂CH₂OH) is expected near δ 60–70 ppm, whereas ketone carbons (e.g., in ) resonate at δ 200–210 ppm .
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